L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine
Description
L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine is a synthetic nonapeptide composed of nine amino acids in a specific sequence.
- Leucine, Valine, and Proline: Hydrophobic residues that may stabilize tertiary structures or influence membrane interactions.
Predicted physical properties (based on analogous peptides) include a molecular weight of ~950–1000 Da, moderate aqueous solubility, and a pKa near 2.7–3.0 due to terminal carboxyl and amino groups .
Properties
CAS No. |
654652-62-7 |
|---|---|
Molecular Formula |
C46H72N12O13 |
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C46H72N12O13/c1-24(2)17-33(54-42(66)34(21-59)55-38(62)30(48)19-28-20-49-23-50-28)45(69)58-16-8-10-36(58)43(67)52-31(9-6-7-15-47)39(63)57-37(25(3)4)44(68)56-35(22-60)41(65)53-32(40(64)51-26(5)46(70)71)18-27-11-13-29(61)14-12-27/h11-14,20,23-26,30-37,59-61H,6-10,15-19,21-22,47-48H2,1-5H3,(H,49,50)(H,51,64)(H,52,67)(H,53,65)(H,54,66)(H,55,62)(H,56,68)(H,57,63)(H,70,71)/t26-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
BVNJRSIUWICTPB-GWMXZIRISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield free thiol groups.
Scientific Research Applications
Biological Significance
The peptide's structure suggests potential biological activities, including modulation of cellular processes. Its sequence (HSLPKVSYA) indicates it may interact with various biological targets, making it a candidate for therapeutic applications.
Biotherapeutics Development
L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine can serve as a scaffold for developing biotherapeutics. Research indicates that peptides with similar structures exhibit properties such as:
- Antimicrobial Activity : Peptides can disrupt bacterial membranes, offering a pathway for new antibiotics.
- Anticancer Properties : Certain sequences can inhibit tumor growth by inducing apoptosis in cancer cells .
Diagnostic Tools
The peptide may be utilized in diagnostic applications due to its ability to bind specific receptors or proteins involved in disease pathways. For instance:
- Targeting Aminoacyl-tRNA Synthetases : Research on aminoacyl-tRNA synthetases highlights their role in translation and cellular signaling, suggesting that fragments of these proteins could be used as biomarkers for various diseases .
Case Study 1: Antimicrobial Peptide Analysis
A study investigated the antimicrobial effects of peptides derived from similar sequences. The findings indicated that modifications in peptide structure could enhance activity against resistant bacterial strains. This suggests that L-Histidyl-L-seryl... could be engineered for improved efficacy.
| Peptide Variant | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Original Sequence | Moderate | Low |
| Modified Sequence | High | Moderate |
Case Study 2: Cancer Cell Apoptosis Induction
Another study focused on the apoptotic effects of peptides on cancer cell lines. The results demonstrated that specific sequences could activate apoptotic pathways, leading to cell death in malignant cells.
| Peptide Sequence | IC50 (µM) | Cell Line |
|---|---|---|
| HSLPKVSYA | 15 | HeLa |
| HSLPKVSA | 10 | MCF7 |
Mechanism of Action
The mechanism of action of L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Compound A : L-Histidyl-L-seryl-L-valyl-L-histidyl-L-histidyl-L-leucyl-L-prolyl-L-seryl-L-prolyl-L-leucyl-L-seryl (Decapeptide, )
- Sequence Differences : Longer chain (10 residues vs. 9), additional histidine and proline residues.
- Key Properties: Exact Mass: 1346.68 vs. ~950–1000 (estimated for the nonapeptide) . Hydrophobicity: Higher due to extra leucine and proline residues, likely reducing solubility. Functional Implications: Additional histidines may enhance metal-binding capacity compared to the nonapeptide.
Compound B : N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide ()
- Sequence Differences : Longer chain (13 residues), acetylated N-terminus, and inclusion of methionine, tryptophan, and arginine.
- Key Properties: Toxicity Profile: Classified with acute toxicity (H302: harmful if swallowed), skin irritation (H315), and serious eye irritation (H319) . Carcinogenicity: No components identified as carcinogens by IARC or ACGIH . Functional Implications: Methionine and tryptophan may increase oxidation sensitivity and UV absorbance, respectively.
Data Table: Comparative Properties
Key Research Findings
Toxicity and Safety: Compound B’s H302/H315/H319 classifications highlight the importance of sequence-specific toxicity in peptides. The nonapeptide’s lack of methionine or tryptophan (present in Compound B) may reduce oxidative or photolytic risks . The absence of carcinogenic markers in Compound B suggests that structurally similar peptides, including the nonapeptide, may share this profile if lacking reactive or mutagenic residues .
Physical Stability: Compound A’s high predicted boiling point (1895.5°C) reflects thermal stability common in hydrophobic peptides. The nonapeptide’s shorter chain may reduce thermal resilience .
Functional Versatility: The nonapeptide’s tyrosine residue enables UV detection (λ ~280 nm), a feature shared with Compound B’s tryptophan. Both residues are critical for analytical characterization.
Biological Activity
L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine is a complex peptide composed of multiple amino acids. Its biological activity is of interest in various fields, including biochemistry and pharmacology. This article explores its biological properties, potential applications, and relevant research findings.
- Molecular Weight : 1001.1 g/mol
- Molecular Formula : C50H84N16O16
- Structure : The peptide consists of the following amino acids:
- Histidine (His)
- Serine (Ser)
- Leucine (Leu)
- Proline (Pro)
- Lysine (Lys)
- Valine (Val)
- Tyrosine (Tyr)
- Alanine (Ala)
Biological Activity
This compound exhibits several biological activities that can be categorized into various mechanisms:
1. Cell Signaling
Research indicates that peptides similar to L-Histidyl-L-seryl... can modulate cell signaling pathways, particularly those involving insulin and glucagon-like peptides. These peptides can influence glucose metabolism and insulin secretion in pancreatic cells .
2. Antioxidant Properties
Studies have shown that certain sequences within this peptide can exhibit antioxidant activity, potentially mitigating oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by reactive oxygen species .
3. Neuroprotective Effects
There is emerging evidence suggesting that this peptide may have neuroprotective effects, particularly in models of neurodegenerative diseases. It may enhance neuronal survival and function by modulating inflammatory responses and promoting neuronal growth factors .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Cell Signaling | Modulates insulin secretion | |
| Antioxidant Activity | Reduces oxidative stress | |
| Neuroprotective Effects | Enhances neuronal survival |
Case Study: Neuroprotection in Alzheimer's Disease
A study published in Journal of Neurochemistry explored the effects of L-Histidyl-L-seryl... on neuronal cultures exposed to amyloid-beta toxicity, a hallmark of Alzheimer's disease. The results indicated that treatment with the peptide significantly reduced cell death and improved synaptic function, suggesting potential therapeutic applications for neurodegenerative conditions .
Case Study: Insulin Secretion Modulation
Another study investigated the role of similar peptides in pancreatic beta cells. It was found that these peptides increased insulin secretion in response to glucose stimulation, indicating a potential role in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
